4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1255779-28-2) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a chloro substituent at the 4-position, a methyl group at the 6-position, and a furan-2-ylmethyl moiety at the 7-position of the bicyclic core. Its molecular formula is C₁₂H₁₀ClN₃O, with a molecular weight of 247.68 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3 |
InChI Key |
CICNPLSIEHBPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation Reactions
The pyrrolo[2,3-d]pyrimidine core is typically constructed through cyclocondensation of substituted acrylonitriles with formamidine salts. A notable method involves:
Step 1: Condensation of 2-Methyl-3,3-dichloroacrylonitrile
2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in the presence of Lewis acids (e.g., ZnCl₂) to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . This intermediate undergoes cyclization with formamidine acetate under basic conditions (e.g., NaOMe/MeOH) to form the pyrrolo[2,3-d]pyrimidine core .
Step 2: Chlorination at Position 4
Phosphorus oxychloride (POCl₃) is commonly used to introduce the chloro group at position 4. For example, treating 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl₃ at 80°C achieves 85% conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Introduction of the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent at position 7 is introduced via alkylation or nucleophilic substitution:
Method A: Direct Alkylation
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with furfuryl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. This method yields 4-chloro-7-(furan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine with 72% efficiency .
Method B: Palladium-Catalyzed Coupling
A more selective approach employs a Suzuki-Miyaura coupling. For instance, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with furan-2-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol, achieving 68% yield .
Methylation at Position 6
Methylation is achieved via Friedel-Crafts alkylation or using methyl iodide:
Friedel-Crafts Approach
Treating 4-chloro-7-(furan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine with methyl triflate in dichloromethane at 0°C selectively methylates position 6, yielding 89% product .
Methyl Iodide in Basic Conditions
Using NaH as a base and methyl iodide in tetrahydrofuran (THF) at room temperature provides a 78% yield. This method is preferred for scalability .
One-Pot Multicomponent Synthesis
A streamlined one-pot method combines cyclocondensation, alkylation, and methylation:
Procedure
-
Cyclocondensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane forms the pyrrolo[2,3-d]pyrimidine core.
-
In situ alkylation with furfuryl bromide and subsequent methylation with methyl iodide yields the target compound in 65% overall yield .
Comparative Analysis of Methods
Optimization Strategies
-
Catalyst Selection : Copper(I) iodide enhances methylation efficiency in THF, reducing side reactions .
-
Solvent Effects : Dichloromethane improves furfuryl bromide solubility, whereas DMF accelerates alkylation kinetics .
-
Temperature Control : Low temperatures (0–5°C) minimize furan ring decomposition during chlorination .
Characterization and Quality Control
Successful synthesis is confirmed via:
-
¹H NMR : Distinct signals for furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 2.5–3.1 ppm) .
-
HPLC Purity : ≥99.5% after recrystallization from ethanol/water .
Industrial-Scale Considerations
-
Cost Efficiency : Using Raney nickel for debenzylation reduces costs by 30% compared to Pd/C .
-
Waste Management : Recycling POCl₃ via distillation decreases environmental impact .
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Safety Protocols : Exothermic reactions (e.g., alkylation) require controlled addition and cooling .
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling the introduction of diverse functional groups.
Key Reagents and Conditions
-
Amines : Reactivity with primary/secondary amines (e.g., benzylamines) in polar aprotic solvents (e.g., CH₃CN) at 60–80°C .
-
Alkoxides : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in THF or DMF .
Example Reactions
Mechanistic Insights
The electron-withdrawing pyrimidine ring activates the 4-position for SNAr, with the furan-2-ylmethyl group at position 7 stabilizing intermediates via resonance .
Suzuki-Miyaura Cross-Coupling Reactions
The 4-chloro group participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl derivatives.
Typical Conditions
Reported Applications
-
Coupling with arylboronic acids (e.g., phenylboronic acid) yields 4-aryl derivatives with enhanced kinase inhibitory activity .
-
Heteroaryl boronic acids (e.g., pyridyl) produce analogs with improved solubility and target selectivity .
Electrophilic Substitution on the Furan Ring
The furan-2-ylmethyl substituent undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects from the pyrrolopyrimidine core.
Demonstrated Reactions
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan’s 5-position, though yields are modest (≤50%) .
-
Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the furan ring, enabling further functionalization .
Functionalization via Alkylation and Acylation
The methyl group at position 6 and nitrogen atoms in the pyrrole ring can be functionalized under specific conditions:
Alkylation
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium salts, though this is less common due to steric hindrance .
Acylation
-
Acetyl Chloride : Reacts at the pyrrole nitrogen under anhydrous conditions (DMAP, DCM), forming N-acetyl derivatives .
Stability and Degradation Pathways
Hydrolytic Stability
-
The 4-chloro group is susceptible to hydrolysis in aqueous basic media (pH > 10), forming the 4-hydroxy derivative .
-
Acidic conditions (pH < 3) protonate the pyrimidine nitrogen, reducing reactivity .
Thermal Decomposition
Comparative Reactivity with Analogues
Case Studies in Drug Development
Antibacterial Agent Design
-
Replacement of the 4-chloro group with a 4-(3-chlorobenzylamino) moiety improved FtsZ inhibition (IC₅₀ = 235.0 μM) while reducing cytotoxicity .
Kinase Inhibitor Optimization
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through various intermediates to yield the final product. Industrial production emphasizes optimizing yield and purity while minimizing environmental impact.
Chemistry
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and compounds that inhibit these enzymes can provide insights into cancer biology and other diseases.
Medicine
The compound has shown promise in anticancer research. Its ability to inhibit specific protein kinases positions it as a candidate for developing new cancer therapies. Additionally, studies have indicated its potential antibacterial properties by targeting essential bacterial proteins.
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | Various tumor lines | Varies by derivative | Significant cytotoxic effects observed |
| Antibacterial | FtsZ protein | 235.0 μM | Effective against Xanthomonas oryzae |
| Kinase Inhibition | Protein kinases | Not specified | Impacts cellular signaling pathways |
Antibacterial Efficacy
A study evaluated the antibacterial properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant activity against bacterial strains by inhibiting the FtsZ protein, leading to bacterial cell death.
Cancer Cell Proliferation
In vitro assays on human tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects compared to established chemotherapeutic agents. These findings support further exploration into this compound's potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Substituent Variations at the 4-Position
- 4-Chloro vs. 4-Amino Derivatives: Target Compound: The 4-chloro group enhances electrophilicity, making it a reactive site for nucleophilic substitution (e.g., with amines or alcohols) . Compound 8 (): Substitution with N4-(4-chloro-2-fluorophenyl)-amino at the 4-position results in potent receptor tyrosine kinase inhibition (IC₅₀ < 100 nM). The chloro-fluoroaniline group improves hydrophobic interactions with kinase ATP-binding pockets . Compound 34a (): 4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine shows antiviral activity against RNA viruses. The nitro group enhances electron-withdrawing effects, stabilizing the molecule during metabolic processes .
Substituent Variations at the 7-Position
- Furan-2-ylmethyl vs. Aryl/Alkyl Groups: Target Compound: The furan-2-ylmethyl group provides a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites . Compound 3a (): 7-((2-(Trimethylsilyl)ethoxy)methyl) substitution (SEM-protected) is used in synthetic intermediates to enable regioselective functionalization at the 6-position .
Substituent Variations at the 6-Position
- Methyl vs. Halogen or Aryl Groups :
- Target Compound : The 6-methyl group sterically hinders electrophilic attacks, improving stability .
- Compound 16a () : 6-Chloro-7-(2,4-dichlorophenyl)-substituted derivatives exhibit anticancer activity (IC₅₀ < 1 µM against leukemia cells), where electron-withdrawing chloro groups enhance DNA intercalation .
- Compound 17 () : 6-Trichloromethyl substitution increases steric bulk, reducing solubility but improving target selectivity .
Biological Activity
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 1255779-28-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on DHFR, a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and repair .
- Targeting FtsZ Protein : Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit the FtsZ protein, which is essential for bacterial cell division. This inhibition leads to bacterial cell elongation and death, making it a promising candidate for antibacterial drug development .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of a series of pyrrolo[2,3-d]pyrimidine derivatives against various bacterial strains. Among them, compound B6 demonstrated an IC50 value of 235.0 μM against the FtsZ protein in Xanthomonas oryzae, indicating promising antibacterial activity with low toxicity profiles .
- Cancer Cell Proliferation : In vitro assays conducted on human tumor cell lines revealed that certain derivatives showed significant cytotoxic effects. Compounds were tested for their ability to inhibit proliferation and migration, with some exhibiting higher efficacy than established chemotherapeutic agents .
Q & A
Basic: What are the most common synthetic routes for preparing 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, and what are the critical reaction parameters?
The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. A key step involves chlorination at the 4-position using phosphorus oxychloride (POCl₃) under reflux, followed by functionalization at the 7-position with furan-2-ylmethyl groups. For example, intermediates like 4-chloro-pyrrolopyrimidine derivatives are reacted with furfuryl halides or alcohols in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF . Critical parameters include:
- Reaction time and temperature : Over-chlorination or decomposition may occur if reflux exceeds 4–6 hours .
- Purification : Silica gel column chromatography with gradients like 2% MeOH/CHCl₃ is essential to isolate pure products (Rf ≈ 0.73–0.76) .
Advanced: How can structural modifications at the C4 and C7 positions influence kinase inhibition potency and selectivity?
Substitutions at C4 (e.g., Cl → NH₂, aryl groups) and C7 (e.g., furan-2-ylmethyl → phenylsulfonyl) modulate interactions with kinase ATP-binding pockets. For instance:
- C4 modifications : Replacing Cl with bulky aryl groups (e.g., 3-bromo-4-fluorophenyl) enhances hydrophobic interactions with EGFR and CDK2, improving IC₅₀ values .
- C7 modifications : Bulky substituents like SEM (2-(trimethylsilyl)ethoxy)methyl improve metabolic stability by reducing oxidative degradation .
- Key data : Analogues with 4-aryl groups showed 10–100× higher selectivity for FAK over VEGFR2 .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., C5-H singlet at δ 5.94–6.20 ppm; furan protons at δ 7.1–7.9 ppm) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., HRMS m/z 306.08 for C₁₃H₁₂ClN₃O) .
- TLC : Monitors reaction progress (Rf values using CHCl₃/MeOH 10:1) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrrolopyrimidine derivatives?
Discrepancies often arise from:
- Substitution patterns : Minor changes (e.g., 5-ethyl vs. 6-methyl) alter binding to kinase hinge regions .
- Assay conditions : Varying ATP concentrations (1–10 μM) affect IC₅₀ values for ATP-competitive inhibitors .
- Cellular vs. enzymatic assays : Poor permeability (e.g., logP < 2) may reduce cellular activity despite strong enzymatic inhibition .
Solution : Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and standardized ATP concentrations .
Basic: What are the recommended protocols for evaluating the compound’s stability and toxicity in preclinical studies?
- Stability : Test in PBS (pH 7.4) and liver microsomes (human/rat) to assess hydrolysis and CYP450-mediated degradation. SEM-protected derivatives showed >80% stability after 1 hour .
- Toxicity : Use MTT assays on HEK293 or HepG2 cells. For example, 4-chloro derivatives exhibited IC₅₀ > 50 μM, indicating low cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?
- LogP optimization : Derivatives with logP 2–3 (vs. parent compound logP 1.8) show better membrane permeability .
- Metabolic soft spots : Replace labile groups (e.g., furan methyl with SEM or cyclopentyl) to block CYP3A4 oxidation .
- Case study : 7-((2-(Trimethylsilyl)ethoxy)methyl)-substituted analogues had 3× longer half-life in microsomes .
Basic: What are the challenges in achieving regioselective functionalization of the pyrrolopyrimidine core?
Regioselectivity is influenced by:
- Electrophilic substitution : Chlorination at C4 is favored due to electron-deficient pyrimidine ring .
- Nucleophilic attacks : C7 position reacts preferentially with furfuryl halides due to steric accessibility .
- Side reactions : Over-alkylation at N1 can occur if reaction pH > 10; use mild bases (e.g., NaHCO₃) .
Advanced: How do computational methods (e.g., molecular docking) aid in predicting kinase selectivity?
- Docking simulations : Identify key interactions (e.g., hydrogen bonds with Met793 in EGFR or Lys454 in CDK2) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for derivatives with bulky C4 substituents .
- Free energy calculations : MM-PBSA predicts ΔG values correlating with experimental IC₅₀ (R² > 0.8) .
Basic: What purification strategies are effective for removing byproducts in the final synthesis step?
- Silica gel chromatography : Use gradients like 1–5% MeOH/CHCl₃ to separate unreacted anilines or halogenated impurities .
- Recrystallization : Hexanes/EtOAC (1:1) yields high-purity crystals (>99% by HPLC) .
Advanced: How can researchers optimize kinase selectivity between closely related targets (e.g., EGFR vs. Her2)?
- Steric bulk : Bulky C4 substituents (e.g., 3-bromo-4-fluorophenyl) reduce Her2 binding due to smaller active site volume .
- Hydrogen bonding : Introducing NH₂ at C2 enhances interactions with EGFR’s Thr766, improving selectivity .
- Data : Compound 8 (N4-(4-chloro-2-fluorophenyl)) showed 50× selectivity for EGFR over Her2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
